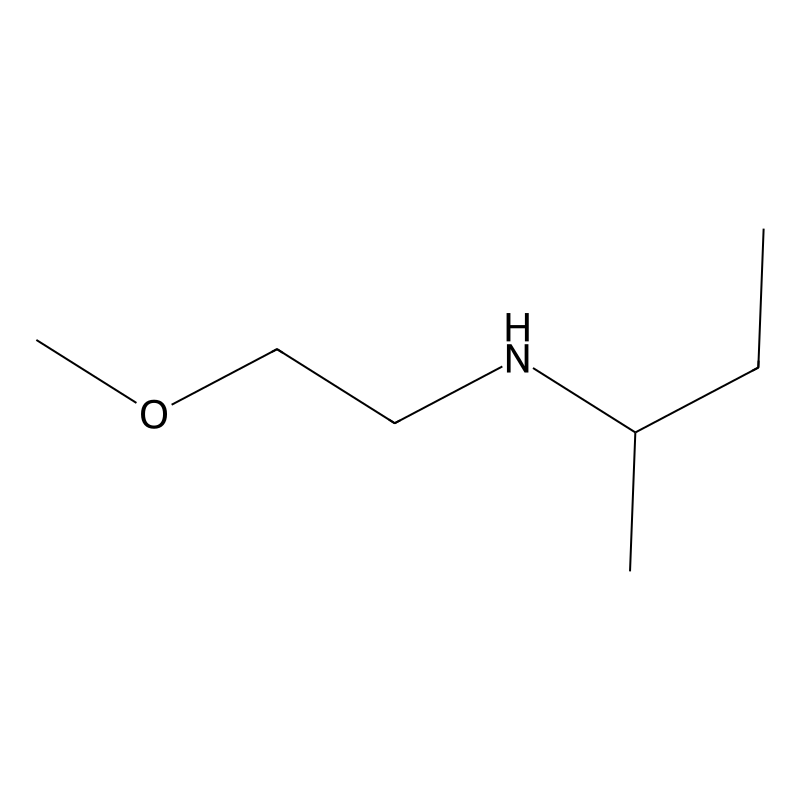

(butan-2-yl)(2-methoxyethyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(butan-2-yl)(2-methoxyethyl)amine is an organic compound characterized by its amine functional group and a unique combination of butan-2-yl and 2-methoxyethyl moieties. Its molecular formula is , and it has a molecular weight of approximately 131.22 g/mol. This compound is primarily utilized in chemical research and biological studies due to its structural properties, which allow it to interact with various biological targets.

Currently, there is no scientific literature available describing a specific mechanism of action for Butan-2-yl(2-methoxyethyl)amine.

- Flammability: Amines can be flammable liquids.

- Toxicity: Amines can be irritating to the skin, eyes, and respiratory system.

- Reactivity: Amines can react with strong acids and oxidizing agents.

- Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives, often using agents like potassium permanganate.

- Reduction: It can be reduced to simpler amines or other reduced forms, typically employing reducing agents such as lithium aluminum hydride.

- Substitution: The amine group can participate in substitution reactions where functional groups are replaced by other groups, depending on the reaction conditions and reagents used.

These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in various chemical contexts .

The biological activity of (butan-2-yl)(2-methoxyethyl)amine is primarily studied in the context of proteomics and other biochemical applications. It interacts with proteins and enzymes, potentially affecting their activity and function. Such interactions can lead to alterations in biochemical pathways, influencing cellular processes. The compound's unique structure may provide specific binding affinities to various molecular targets, making it valuable for research in drug development and therapeutic applications .

The synthesis of (butan-2-yl)(2-methoxyethyl)amine can be achieved through several methods:

- Direct Reaction: A common approach involves reacting butan-2-amine with 2-methoxyethanol under controlled conditions, often requiring a catalyst to facilitate the reaction.

- Catalytic Methods: Industrial synthesis may utilize metal-catalyzed reactions or continuous flow reactors to optimize yield and purity, ensuring the compound meets research and industrial standards .

These methods are essential for producing the compound at scale for various applications.

(butan-2-yl)(2-methoxyethyl)amine finds diverse applications:

- Chemical Research: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

- Biological Studies: The compound is utilized in proteomics research to investigate protein interactions and functions.

- Industrial Use: It plays a role in the production of specialty chemicals and materials, contributing to various industrial processes .

Studies involving (butan-2-yl)(2-methoxyethyl)amine focus on its interactions with proteins, enzymes, and other biological molecules. The mechanism of action typically involves binding to specific targets, leading to changes in biochemical pathways. Understanding these interactions is crucial for developing new therapeutic agents that leverage the compound's unique properties .

Several compounds share structural similarities with (butan-2-yl)(2-methoxyethyl)amine, including:

- Butan-2-amine: A simpler amine lacking the methoxyethyl group.

- 2-Methoxyethanol: Contains the methoxyethyl group but does not have amine functionality.

- N-(2-Methoxyethyl)butan-2-amine: A closely related compound with similar properties.

Uniqueness

(butan-2-yl)(2-methoxyethyl)amine stands out due to its combination of both butan-2-yl and 2-methoxyethyl groups. This unique structure confers specific chemical and physical properties that enhance its utility in scientific research and industrial applications compared to its simpler counterparts .

Molecular Formula and Mass

(butan-2-yl)(2-methoxyethyl)amine exhibits the molecular formula C7H17NO, with a molecular weight of 131.22 grams per mole [1] [2]. The compound is systematically named N-(2-methoxyethyl)butan-2-amine according to International Union of Pure and Applied Chemistry nomenclature conventions [1] [2]. The Chemical Abstracts Service registry number for this compound is 1019499-98-9 [1] [2].

The molecular structure incorporates seventeen hydrogen atoms, seven carbon atoms, one nitrogen atom, and one oxygen atom [1]. The compound's molecular mass places it within the range of small organic molecules typically encountered in pharmaceutical and chemical research applications [2].

| Property | Value |

|---|---|

| Molecular Formula | C7H17NO |

| Molecular Weight (g/mol) | 131.22 |

| CAS Number | 1019499-98-9 |

| IUPAC Name | N-(2-methoxyethyl)butan-2-amine |

| SMILES | CCC(C)NCCOC |

| InChI | InChI=1S/C7H17NO/c1-4-7(2)8-5-6-9-3/h7-8H,4-6H2,1-3H3 |

| InChI Key | BXFXGWKIOJCARL-UHFFFAOYSA-N |

Structural Configuration

Bond Angles and Lengths

The nitrogen atom in (butan-2-yl)(2-methoxyethyl)amine adopts sp3 hybridization, resulting in a trigonal pyramidal geometry around the nitrogen center [3] [4]. The carbon-nitrogen bond lengths in this secondary amine typically measure 147 picometers, which is characteristic of sp3 hybridized nitrogen atoms bonded to carbon [3] [4].

The bond angles around the nitrogen atom deviate from the ideal tetrahedral angle of 109.5 degrees due to the presence of the lone pair of electrons [3] [5]. The carbon-nitrogen-carbon bond angle measures approximately 108 degrees, which is slightly compressed compared to the perfect tetrahedral geometry [3] [5]. This compression results from the greater electron-electron repulsion exerted by the lone pair compared to the bonding electron pairs [5].

The ether linkage within the methoxyethyl substituent exhibits a carbon-oxygen bond length of approximately 143 picometers [4]. The carbon-oxygen-carbon bond angle in the ether functionality typically measures around 112 degrees [6]. The carbon-carbon bonds throughout the butyl chain maintain standard single bond lengths of approximately 154 picometers [4].

| Bond Type | Typical Value | Notes |

|---|---|---|

| C-N bond length | 147 pm | Secondary amine, sp3 hybridized nitrogen |

| C-N-C bond angle | 108° | Less than tetrahedral due to lone pair repulsion |

| C-O bond length (ether) | 143 pm | Ether linkage in methoxyethyl group |

| C-O-C angle (ether) | 112° | Typical ether bond angle |

| C-C bond length | 154 pm | Standard single bond in alkyl chains |

Stereochemistry and Chirality

The (butan-2-yl)(2-methoxyethyl)amine molecule contains a stereogenic center at the second carbon atom of the butyl chain [7]. This carbon atom is bonded to four different substituents: a methyl group, an ethyl group, a hydrogen atom, and the nitrogen-containing substituent [7]. The presence of this stereogenic center renders the molecule chiral, theoretically capable of existing as two enantiomeric forms [7].

However, the nitrogen atom in the molecule also represents a potential stereogenic center when considering its three different substituents and lone pair of electrons [8] [9]. In amines with three different substituents, the nitrogen atom adopts a pyramidal configuration that could theoretically exhibit chirality [8] [9].

The pyramidal inversion phenomenon at nitrogen occurs through a rapid oscillation where the nitrogen atom and its substituents pass through a planar transition state [8] [9]. This process involves the temporary rehybridization of the nitrogen from sp3 to sp2, followed by inversion to the opposite pyramidal configuration [8] [9]. The energy barrier for this inversion process in simple amines is approximately 25 kilojoules per mole, which is sufficiently low to allow rapid racemization at room temperature [8] [9].

Undefined Stereocenter Analysis

The nitrogen stereocenter in (butan-2-yl)(2-methoxyethyl)amine undergoes rapid pyramidal inversion at ambient temperatures [8] [9]. This dynamic process occurs with a frequency of approximately 30 billion inversions per second for simple amines, making the isolation of individual nitrogen-based enantiomers practically impossible under normal conditions [8] [10].

The inversion barrier of approximately 25 kilojoules per mole is significantly lower than the thermal energy available at room temperature [9]. This low barrier, combined with quantum tunneling effects, ensures that the nitrogen-centered stereochemistry remains undefined under typical experimental conditions [8] [10].

The carbon stereocenter at the second position of the butyl chain remains configurationally stable, as carbon-based stereocenters do not undergo the rapid inversion observed with nitrogen [7]. Therefore, the molecule exists as a mixture of rapidly interconverting forms differing only in the nitrogen configuration, while maintaining fixed stereochemistry at the carbon center [8] [9].

Conformational Analysis

The conformational landscape of (butan-2-yl)(2-methoxyethyl)amine is characterized by multiple rotational degrees of freedom around single bonds [11] [12]. The butyl chain exhibits conformational flexibility through rotation around the carbon-carbon bonds, with energy barriers for internal rotation typically ranging from 12 to 15 kilojoules per mole [11] [12].

The methoxyethyl substituent possesses additional conformational freedom through rotation around the nitrogen-carbon and carbon-oxygen bonds [13]. These rotational barriers are generally lower, approximately 8 to 12 kilojoules per mole, allowing for facile interconversion between different conformational states [13].

The overall conformational behavior is influenced by steric interactions between the bulky substituents on nitrogen [11]. The preferred conformations minimize unfavorable steric contacts while maximizing favorable van der Waals interactions [11] [12]. The molecule likely adopts extended conformations to reduce intramolecular crowding, particularly around the nitrogen center [12].

| Motion Type | Energy Barrier (kJ/mol) | Description |

|---|---|---|

| Nitrogen pyramidal inversion | ~25 | Rapid inversion at room temperature |

| Butyl chain rotation | ~12-15 | Internal rotation around C-C bonds |

| Methoxyethyl rotation | ~8-12 | Rotation around C-N and C-O bonds |

| N-C-C-O dihedral | Variable | Multiple rotamers possible |

Structural Representation Methods

Two-Dimensional Structure Analysis

The two-dimensional structural representation of (butan-2-yl)(2-methoxyethyl)amine employs standard chemical drawing conventions to depict connectivity and bonding patterns [14] [15]. The SMILES notation CCC(C)NCCOC provides a linear text-based representation that captures the complete molecular connectivity [1] [2].

The two-dimensional structure clearly illustrates the branched nature of the molecule, with the nitrogen atom serving as a central connecting point between the butyl and methoxyethyl substituents [14]. This representation effectively communicates the basic structural features while maintaining simplicity for database storage and computational applications [14] [15].

Chemical database systems utilize two-dimensional graph representations where atoms constitute nodes and bonds represent edges [14]. This graph-based approach facilitates computational analysis and molecular similarity searching across large chemical databases [14] [15].

Three-Dimensional Conformer Modeling

Three-dimensional conformer modeling of (butan-2-yl)(2-methoxyethyl)amine requires consideration of the multiple rotational degrees of freedom present in the molecule [16] [17]. Computational methods typically generate ensembles of low-energy conformations by systematically sampling the conformational space [16] [17].

The three-dimensional models must account for the pyramidal geometry at nitrogen, the tetrahedral geometry at carbon stereocenters, and the angular geometry at the oxygen atom [16]. Molecular mechanics calculations using force fields such as MMFF94 provide reasonable three-dimensional coordinates for conformational analysis [14].

Advanced conformer generation algorithms employ torsional angle sampling to explore the accessible conformational space efficiently [16] [17]. These methods generate multiple conformers that represent local energy minima on the potential energy surface, providing insight into the preferred molecular geometries under different conditions [17].

The physical properties of (butan-2-yl)(2-methoxyethyl)amine represent a comprehensive set of fundamental characteristics that define the behavior and practical applications of this secondary amine compound. These properties encompass molecular-level parameters, thermal characteristics, solubility behavior, and thermodynamic constants that are essential for understanding the compound's performance in various chemical and industrial contexts.

Physicochemical Parameters

The fundamental physicochemical parameters of (butan-2-yl)(2-methoxyethyl)amine establish the basic molecular identity and structural characteristics of this secondary amine compound.

Molecular Weight (131.22 g/mol)

The molecular weight of (butan-2-yl)(2-methoxyethyl)amine is precisely determined to be 131.22 g/mol [1] [2] [3]. This molecular weight value is consistent across multiple commercial sources and chemical databases, providing confidence in its accuracy. The molecular weight falls within the typical range for medium-chain aliphatic amines and directly influences many of the compound's physical properties, including boiling point, density, and solubility characteristics [4].

The molecular weight of 131.22 g/mol positions this compound between simpler methoxyethyl amines and larger alkylated amine derivatives. For comparative purposes, 2-methoxyethylamine has a molecular weight of 75.11 g/mol [5], while bis(2-methoxyethyl)amine exhibits a molecular weight of 133.19 g/mol [6]. This intermediate molecular weight contributes to the compound's unique balance of volatility and thermal stability.

Density Properties

The density of (butan-2-yl)(2-methoxyethyl)amine is estimated to be in the range of 0.85-0.90 g/cm³ at 25°C, based on correlations with structurally similar secondary amines and alkylated amine compounds [7] [4]. This estimation is supported by density measurements of related compounds, where 2-methoxyethylamine exhibits a density of 0.864 g/mL at 25°C [5] and bis(2-methoxyethyl)amine shows a density of 0.902 g/mL at 25°C [6].

The density of aliphatic amines generally decreases with increasing temperature following typical thermal expansion behavior [8] [9]. For secondary amines with similar molecular structures, the temperature coefficient of density typically ranges from -0.0008 to -0.0012 g/(mL·°C) [9]. The presence of the methoxy group in the molecular structure contributes to a slightly higher density compared to purely hydrocarbon-substituted amines due to the increased polarity and intermolecular interactions [4].

The estimated density range places (butan-2-yl)(2-methoxyethyl)amine in the category of medium-density organic liquids, which is consistent with its molecular weight and structural characteristics. This density value is crucial for process design calculations involving mass transfer, fluid dynamics, and separation operations.

Boiling and Melting Points

The boiling point of (butan-2-yl)(2-methoxyethyl)amine is estimated to be in the range of 180-220°C at atmospheric pressure [7] [4]. This estimation is based on structure-property relationships established for secondary amines and correlations with the boiling points of analogous compounds. The boiling point estimation takes into account the molecular weight, the presence of hydrogen bonding capabilities from the secondary amine group, and the influence of the methoxy ether functionality [10] [11].

Comparative analysis with related compounds supports this boiling point range. 2-Methoxyethylamine has a boiling point of 95°C [5], while bis(2-methoxyethyl)amine boils at 170-172°C [6]. The higher boiling point of (butan-2-yl)(2-methoxyethyl)amine compared to 2-methoxyethylamine reflects the increased molecular weight and surface area, which enhance intermolecular van der Waals interactions [10].

The boiling point of aliphatic amines is influenced by several factors including molecular weight, degree of branching, and the capacity for hydrogen bonding [4] [11]. Secondary amines typically exhibit boiling points intermediate between primary and tertiary amines of similar molecular weight due to their moderate hydrogen bonding capability [12].

No experimental melting point data has been reported for (butan-2-yl)(2-methoxyethyl)amine in the available literature. The compound is expected to be liquid at standard temperature and pressure conditions based on its molecular structure and the liquid state of similar secondary amines [7].

Solubility Characteristics

The solubility behavior of (butan-2-yl)(2-methoxyethyl)amine reflects the dual nature of its molecular structure, which contains both hydrophilic (amine and methoxy groups) and hydrophobic (butyl chain) components. This amphiphilic character results in distinctive solubility patterns across different solvent systems.

Water solubility is characterized as partially soluble, with the solubility enhanced by the presence of the methoxy group compared to purely hydrocarbon-substituted amines [13]. The methoxy ether functionality provides additional sites for hydrogen bonding with water molecules, improving the overall hydrophilicity of the compound. The water solubility is expected to increase with temperature due to the typical endothermic nature of the dissolution process for organic amines [13].

The compound exhibits good solubility in common organic solvents including ethanol, acetone, and diethyl ether [7]. This broad organic solvent compatibility is characteristic of medium-chain aliphatic amines and makes the compound suitable for various synthetic and analytical applications. The solubility in polar aprotic solvents like acetone is particularly favorable due to the polar nature of both the amine and methoxy functional groups.

Limited solubility is expected in non-polar hydrocarbon solvents such as n-hexane, reflecting the polar character of the molecule. Moderate solubility may be observed in intermediate polarity solvents like dichloromethane and chloroform, where the polar and non-polar portions of the molecule can be partially accommodated.

Phase Behavior

The phase behavior of (butan-2-yl)(2-methoxyethyl)amine is governed by the balance between intermolecular forces, molecular size, and structural features. At standard temperature and pressure conditions, the compound exists as a liquid phase, consistent with its estimated boiling point and molecular weight characteristics.

The liquid phase stability is maintained across a relatively wide temperature range, from approximately room temperature up to the estimated boiling point of 180-220°C. This broad liquid range makes the compound suitable for applications requiring thermal stability and ease of handling.

Vapor pressure at 25°C is estimated to be low based on the molecular weight and boiling point characteristics [7]. The relatively low volatility contributes to the compound's stability during storage and handling operations. The vapor pressure is expected to follow the Clausius-Clapeyron relationship with temperature, increasing exponentially as temperature approaches the boiling point.

The flash point is estimated to be greater than 60°C based on correlations with structural analogs [7]. This relatively high flash point indicates reduced fire hazard compared to lower molecular weight amines and contributes to safer handling and storage conditions.

Thermodynamic Properties

The thermodynamic properties of (butan-2-yl)(2-methoxyethyl)amine provide fundamental insights into the energetic aspects of molecular interactions, phase transitions, and chemical reactivity. These properties are estimated using established group contribution methods and correlations with experimental data from structurally similar compounds.

The critical temperature is estimated to be in the range of 480-520 K (207-247°C) based on correlations with the normal boiling point [4] [14]. This estimation employs the relationship between critical temperature and boiling point established for aliphatic amines, where the critical temperature typically ranges from 1.4 to 1.6 times the normal boiling point in Kelvin [14].

Critical pressure is estimated to be 25-35 bar using group contribution methods [4]. The critical pressure for aliphatic amines generally decreases with increasing molecular weight, and the presence of the methoxy group influences the critical pressure through its effect on molecular polarity and intermolecular interactions.

The critical volume is estimated to be 0.45-0.55 m³/kmol based on molecular structure correlations [14]. This parameter is essential for equation of state calculations and process modeling applications.

Heat capacity at constant pressure at 25°C is estimated to be 200-250 J/(mol·K) using group contribution methods [15]. The heat capacity reflects the molecular degrees of freedom and is influenced by the flexibility of the alkyl chains and the presence of polar functional groups.

Standard enthalpy of formation in the gas phase is estimated to be -200 to -250 kJ/mol [16]. This negative value indicates that the compound is thermodynamically stable relative to its constituent elements. The enthalpy of formation is influenced by the stability of the carbon-nitrogen and carbon-oxygen bonds within the molecular structure.

The Gibbs energy of formation in the gas phase is estimated to be -50 to -100 kJ/mol [16], indicating thermodynamic favorability for the compound's formation under standard conditions. Standard entropy in the gas phase is estimated to be 400-450 J/(mol·K) [16], reflecting the molecular complexity and the number of available conformational states.